(2-(Piperidin-1-ylmethyl)phenyl)methanol

Description

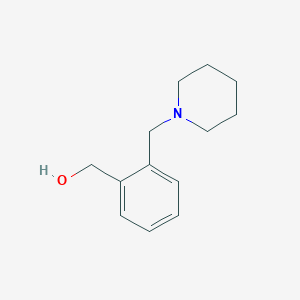

Structure

3D Structure

Properties

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSCBYKUUQJGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351179 | |

| Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-61-3 | |

| Record name | 2-(1-Piperidinylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Piperidin-1-ylmethyl)phenyl)methanol chemical structure and properties

An In-depth Technical Guide to (2-(Piperidin-1-ylmethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic alcohol containing a piperidine moiety. This structural motif, combining a benzyl alcohol with a piperidinylmethyl group in an ortho-substitution pattern, is of interest in medicinal chemistry due to the prevalence of both benzyl alcohol and piperidine scaffolds in a wide range of biologically active compounds. The piperidine ring is a key component in many pharmaceuticals, valued for its ability to introduce basicity and conformational rigidity, which can be crucial for receptor binding. The benzyl alcohol group provides a site for further functionalization and can participate in hydrogen bonding interactions.

Despite its interesting structure, a comprehensive review of publicly available scientific literature and chemical databases reveals that this compound is a relatively understudied compound. While its basic chemical properties are documented, there is a notable absence of published research on its pharmacological effects, mechanism of action, and detailed synthetic protocols. This guide aims to consolidate the available information and provide a putative synthetic pathway.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH) and at position 2 with a piperidin-1-ylmethyl group (-CH₂-N(C₅H₁₀)).

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 91271-61-3 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.3 g/mol |

| Melting Point | 72-73 °C |

| Boiling Point | 319.6 °C at 760 mmHg |

| Appearance | White to off-white solid |

| Synonyms | [2-(piperidin-1-ylmethyl)phenyl]methanol, 2-(Piperidinomethyl)benzyl alcohol |

Synthesis

Putative Experimental Protocol: Synthesis from 2-Formylbenzoic Acid

This proposed two-step synthesis starts with the readily available 2-formylbenzoic acid. The first step involves the formation of an amide, followed by a reduction of both the amide and the aldehyde functionalities.

Step 1: Amide Formation - Synthesis of 2-(Piperidine-1-carbonyl)benzaldehyde

-

To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add piperidine (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products.

-

Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(piperidine-1-carbonyl)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction to this compound

-

Dissolve the 2-(piperidine-1-carbonyl)benzaldehyde (1 equivalent) from the previous step in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), portion-wise to the cooled solution. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash the filter cake with the ethereal solvent.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 2-formylbenzoic acid.

Caption: Proposed synthesis of this compound.

Pharmacological Properties and Mechanism of Action

A thorough search of scientific literature and databases reveals no specific studies on the pharmacological properties, mechanism of action, or signaling pathways of this compound. Therefore, no quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values are available for this compound.

However, to provide some context for researchers, the pharmacological profiles of structurally related isomers have been investigated. It is crucial to note that these are different molecules, and their biological activities may not be representative of the target compound due to differences in the substitution pattern and the presence of the hydroxyl group.

-

2-Benzylpiperidine: This compound is known to be a stimulant of the arylpiperidine family. It acts as a monoamine reuptake inhibitor but is significantly less potent than other stimulants like methylphenidate.[2] It shows a much lower affinity for the dopamine transporter (DAT) compared to methylphenidate.[2]

-

4-Benzylpiperidine: This isomer acts as a monoamine releasing agent with a preference for norepinephrine over dopamine and serotonin.[3] It also functions as a weak monoamine oxidase inhibitor (MAOI).[3]

The introduction of a hydroxymethyl group and the specific ortho-substitution in this compound could lead to a different pharmacological profile. The hydroxyl group could introduce new hydrogen bonding interactions with biological targets and alter the compound's solubility and metabolic stability. The ortho-positioning of the substituents will enforce a specific conformational preference, which will be a key determinant of its interaction with receptors or enzymes.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity. However, it remains a largely unexplored molecule. This guide has summarized the known physicochemical properties and has proposed a plausible synthetic route to facilitate further research. There is a clear need for experimental studies to elucidate the synthesis, pharmacological activity, and potential therapeutic applications of this compound. Researchers in the field of drug discovery are encouraged to consider this molecule as a novel scaffold for the development of new therapeutic agents.

Disclaimer: The experimental protocol provided in this document is putative and based on general chemical principles. It has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.

References

An In-depth Technical Guide to the Synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the production of (2-(Piperidin-1-ylmethyl)phenyl)methanol, a valuable building block in medicinal chemistry. The document details three distinct and plausible synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in laboratory-scale and pilot-plant production.

Executive Summary

This compound is a substituted benzyl alcohol derivative incorporating a piperidine moiety. This structural motif is of significant interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the piperidine ring. This guide outlines three strategic approaches to its synthesis, starting from readily available precursors: 2-bromobenzyl alcohol, methyl 2-bromobenzoate, and 2-formylbenzaldehyde. Each pathway is elaborated with detailed procedural steps, expected yields, and reaction parameters, providing a practical framework for its synthesis.

Pathway 1: N-Alkylation of Piperidine with a 2-(Hydroxymethyl)benzyl Derivative

This pathway focuses on the direct formation of the C-N bond between the piperidine ring and the benzyl group. A key consideration in this approach is the potential for the hydroxyl group of the benzyl alcohol to interfere with the alkylation reaction. Therefore, a protection-deprotection strategy may be employed for optimal results.

Logical Workflow

Caption: N-Alkylation Pathway

Experimental Protocols

Step 1a: Acetylation of 2-Bromobenzyl Alcohol (Protection)

-

Procedure: To a solution of 2-bromobenzyl alcohol (1.0 eq) in pyridine at 0°C, slowly add acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with methanol and remove the solvents under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(bromomethyl)phenyl acetate.

Step 1b: N-Alkylation of Piperidine

-

Procedure: To a stirred solution of piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of 2-(bromomethyl)phenyl acetate (1.0 eq) in DMF. Stir the mixture at room temperature for 12-24 hours.[1] Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude (2-(piperidin-1-ylmethyl)phenyl)methyl acetate.

Step 1c: Hydrolysis of the Acetate Ester (Deprotection)

-

Procedure: Dissolve the crude (2-(piperidin-1-ylmethyl)phenyl)methyl acetate in a mixture of methanol and 2 M aqueous sodium hydroxide. Heat the mixture to reflux and stir for 4 hours.[2] After cooling, remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield this compound. Purify by column chromatography if necessary.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1a | 2-Bromobenzyl alcohol, Acetic Anhydride | Pyridine, DCM | 0 to RT | 2-4 | >95 (Est.) |

| 1b | 2-(Bromomethyl)phenyl Acetate, Piperidine | K₂CO₃, DMF | RT | 12-24 | 70-85 (Est.)[3] |

| 1c | (2-(Piperidin-1-ylmethyl)phenyl)methyl Acetate | NaOH, Methanol | Reflux | 4 | >90 (Est.) |

Pathway 2: Reduction of a Benzoic Acid Derivative

This synthetic route involves the initial formation of a C-N bond via a Buchwald-Hartwig amination, followed by the reduction of a methyl ester to the desired primary alcohol.

Logical Workflow

Caption: Benzoic Acid Derivative Pathway

Experimental Protocols

Step 2a: Synthesis of Methyl 2-(piperidin-1-yl)benzoate

-

Procedure: In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq). Add anhydrous toluene, followed by piperidine (1.2 eq) and sodium tert-butoxide (1.4 eq). Heat the reaction mixture at 80-100°C and monitor by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography.

Step 2b: Reduction of Methyl 2-(piperidin-1-yl)benzoate

-

Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.[4] Filter the resulting solid and wash with THF. Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 2a | Methyl 2-bromobenzoate, Piperidine | Pd(OAc)₂, rac-BINAP, NaOtBu, Toluene | 80-100 | 12-24 | >80[5] |

| 2b | Methyl 2-(piperidin-1-yl)benzoate | LiAlH₄, THF | 0 to Reflux | 4 | 70-85 (Est.)[4] |

Pathway 3: Reductive Amination from 2-Formylbenzaldehyde

This pathway offers a potentially more direct route, starting from 2-formylbenzaldehyde and proceeding through a reductive amination to form the piperidin-1-ylmethyl group, followed by the reduction of the aldehyde to the target alcohol. A significant advantage is that the intermediate, 2-(piperidin-1-ylmethyl)benzaldehyde, is commercially available, potentially reducing the synthesis to a single step.

Logical Workflow

Caption: Reductive Amination Pathway

Experimental Protocols

Step 3a: Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde (Reductive Amination)

-

Procedure: To a solution of 2-formylbenzaldehyde (1.0 eq) and piperidine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[1] Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. Note: This intermediate is also commercially available.

Step 3b: Reduction of 2-(Piperidin-1-ylmethyl)benzaldehyde

-

Procedure: To a solution of 2-(piperidin-1-ylmethyl)benzaldehyde (1.0 eq) in ethanol, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise at 0°C.[6] Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give this compound.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 3a | 2-Formylbenzaldehyde, Piperidine | NaBH(OAc)₃, DCM | RT | 4-12 | 80-95 (Est.)[1] |

| 3b | 2-(Piperidin-1-ylmethyl)benzaldehyde | NaBH₄, Ethanol | 0 to RT | 4 | >90 (Est.)[6] |

Conclusion

This guide has detailed three robust and versatile synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. All three pathways utilize well-established chemical transformations and offer high potential yields, providing researchers and drug development professionals with a solid foundation for the synthesis of this important chemical intermediate.

References

In-depth Analysis of (2-(Piperidin-1-ylmethyl)phenyl)methanol Reveals Limited Publicly Available Biological Data

For immediate release

Shanghai, China – December 28, 2025 – A comprehensive review of publicly accessible scientific literature and databases for the compound (2-(Piperidin-1-ylmethyl)phenyl)methanol indicates a significant lack of research into its mechanism of action in biological systems. Despite its availability from chemical suppliers, detailed pharmacological studies, quantitative data on biological activity, and elucidated signaling pathways are not present in the current body of scientific knowledge.

This compound, a molecule containing both a piperidine and a phenylmethanol moiety, belongs to a broad class of compounds known as piperidine derivatives. Piperidines are recognized as important synthetic fragments in drug design and are present in numerous pharmaceuticals.[1] However, the specific biological activities and therapeutic potential of this particular derivative remain uninvestigated.

Searches for the compound and its close structural analogs have not yielded any in-depth studies that would allow for the creation of a detailed technical guide on its core mechanism of action. Information regarding its interactions with specific biological targets, its effects on cellular signaling, or comprehensive experimental protocols for its biological evaluation is currently unavailable.

While research exists on other piperidine derivatives, the findings are often highly specific to the full molecular structure. For instance, various N-benzylpiperidinol derivatives have been investigated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7) for potential anticancer applications.[2] Another study detailed a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent inhibitors of acetylcholinesterase, with potential applications in treating dementia.[3] These examples highlight the diverse biological roles that piperidine-containing molecules can have, but do not provide direct insight into the action of this compound.

Similarly, studies on phenylmethanol derivatives have shown a range of biological activities. For example, certain (Pyridin-2-yl)methanol derivatives have been identified as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which may have implications for treating pain and inflammation.[4]

The absence of published research on this compound means that no quantitative data, such as IC50 or KD values, can be summarized. Consequently, it is not possible to provide detailed experimental protocols or to visualize any established signaling pathways, as requested for a technical guide.

Researchers, scientists, and drug development professionals interested in this molecule would need to conduct foundational research to determine its biological properties. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Research Workflow

A primary investigation into the biological mechanism of action of this compound would necessitate a structured, multi-phase approach. The following diagram illustrates a potential experimental workflow for this purpose.

Caption: Hypothetical workflow for elucidating the mechanism of action of a novel compound.

This workflow would begin with broad screening to identify any biological effects, followed by specific experiments to identify the molecular target. Subsequent phases would validate this target and explore the compound's potential in more complex biological systems.

Until such research is conducted and published, any discussion on the mechanism of action of this compound remains speculative. The scientific community is encouraged to investigate such uncharacterized molecules to uncover potentially novel biological activities and therapeutic applications.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Safety Data for [2-(piperidin-1-ylmethyl)phenyl]methanol (CAS 91271-61-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data, which for CAS number 91271-61-3 is limited. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for safety protocols without independent verification.

Introduction

This technical guide provides an overview of the available physicochemical properties and safety data for the chemical compound with CAS number 91271-61-3, identified as [2-(piperidin-1-ylmethyl)phenyl]methanol. Due to the limited specific experimental data for this compound in peer-reviewed literature, this guide also includes general experimental protocols for determining key physicochemical and toxicological parameters, in accordance with internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of [2-(piperidin-1-ylmethyl)phenyl]methanol. It is important to note that this information is primarily sourced from chemical supplier databases and may not have been independently verified in peer-reviewed studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | - |

| Molecular Weight | 205.30 g/mol | - |

| Melting Point | 72-73 °C | [1][2] |

| Boiling Point | 319.6 ± 22.0 °C (Predicted) | [3] |

| Density | 1.082 g/cm³ (Predicted) | [3] |

| pKa | 14.34 ± 0.10 (Predicted) | [3] |

Safety Data

However, GHS hazard classifications for the structurally related compound, Phenyl(piperidin-2-yl)methanol, may provide an indication of potential hazards. It is crucial to handle CAS 91271-61-3 with appropriate caution until specific data becomes available.

Indicative GHS Hazard Classification (for a related compound):

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 225581 for Phenyl(piperidin-2-yl)methanol. This information is not specific to CAS 91271-61-3 and should be treated as indicative only.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of [2-(piperidin-1-ylmethyl)phenyl]methanol have not been published. Therefore, this section provides general, representative protocols based on standard laboratory methods and OECD guidelines.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Methodology (Capillary Method):

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

This protocol is a general representation of standard methods for melting point determination.[4]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Micro Boiling Point Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

This is a common method for determining the boiling point of small quantities of a liquid.[5]

Ames Test (Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.

General Protocol Outline:

-

Preparation: Histidine-requiring strains of Salmonella typhimurium are cultured. The test compound is dissolved in a suitable solvent. A liver extract (S9 fraction) may be included to simulate metabolic activation in mammals.

-

Exposure: The bacterial culture, the test compound at various concentrations, and (if used) the S9 mix are combined in a soft agar overlay.

-

Plating: The mixture is poured onto a minimal glucose agar plate that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

This protocol is based on the principles of the Ames test and is guided by OECD Test Guideline 471.[3][6][7][8]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

In vitro cytotoxicity assays are used to determine the concentration at which a substance is toxic to cultured cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

General Protocol Outline:

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The test compound is added to the wells at a range of concentrations. Control wells (untreated cells and vehicle control) are also included.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

This is a general protocol for a common in vitro cytotoxicity assay.[9][10][11][12][13]

Mandatory Visualizations

Representative Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of a piperidine-containing compound, as might be applied to [2-(piperidin-1-ylmethyl)phenyl]methanol.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

General Workflow for In Vitro Cytotoxicity Testing

This diagram outlines the key steps in a typical in vitro cytotoxicity assay.

Caption: A standard workflow for assessing the in vitro cytotoxicity of a test compound.

Conclusion

The currently available data on the physicochemical properties and safety of [2-(piperidin-1-ylmethyl)phenyl]methanol (CAS 91271-61-3) is limited and primarily derived from non-peer-reviewed sources. While some basic properties have been predicted or are available from suppliers, a comprehensive understanding of its toxicological profile and biological effects is lacking. Researchers and drug development professionals should exercise caution when handling this compound and are encouraged to perform their own comprehensive risk assessments. The general experimental protocols provided herein offer a starting point for the systematic evaluation of this and other novel chemical entities in accordance with established international guidelines.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. youtube.com [youtube.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Review of (2-(Piperidin-1-ylmethyl)phenyl)methanol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (2-(Piperidin-1-ylmethyl)phenyl)methanol core structure represents a versatile scaffold in medicinal chemistry, giving rise to a diverse range of pharmacologically active compounds. Analogs of this structure have demonstrated significant activity as modulators of various G-protein coupled receptors (GPCRs) and ion channels, including muscarinic, opioid, and NMDA receptors. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound and its analogs, offering valuable insights for researchers in drug discovery and development.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A common synthetic route commences with the acylation of piperidine with a suitably substituted benzoic acid to form an amide intermediate, followed by reduction of the amide to the corresponding amine.

A key intermediate, (2-(hydroxymethyl)phenyl)(piperidin-1-yl)methanone, can be synthesized from commercially available starting materials. The final and crucial step is the reduction of this amide to the target alcohol, this compound. A standard and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).[1][2][3]

The general synthetic workflow can be outlined as follows:

This modular synthetic approach allows for the facile generation of a library of analogs by utilizing variously substituted benzoic acids and piperidines, or by further chemical modification of the final product.

Biological Activity and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for their activity at several key pharmacological targets. The following sections summarize the quantitative data and SAR for their interactions with muscarinic, opioid, and NMDA receptors.

Muscarinic Receptor Antagonism

A number of piperidine-containing compounds have been evaluated for their binding affinity to muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and are targets for diseases such as Alzheimer's disease and chronic obstructive pulmonary disease.

Table 1: Muscarinic Receptor Binding Affinities of Selected Piperidine Analogs

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M5 Ki (nM) | M1/M2 Selectivity | Reference |

| Caramiphen | 1.2 | 31.2 | - | - | 26 | [4] |

| p-Nitro-caramiphen | 5.52 | >1000 | - | - | >181 | [4] |

| p-Iodo-caramiphen | 2.11 | >1000 | - | - | >474 | [4] |

| Pirenzepine | 5.21 | 120 | - | - | 23 | [4] |

| Pethidine Analog 6b | 670 | - | 370 | 380 | - | [5] |

Note: Data is compiled from various sources and experimental conditions may differ.

Structure-activity relationship studies on caramiphen analogs revealed that electron-withdrawing substituents at the para-position of the phenyl ring enhance selectivity for the M1 subtype over the M2 subtype.[4] For instance, the nitro and iodo derivatives of caramiphen displayed significantly increased M1 selectivity.[4]

Opioid Receptor Modulation

Benzylpiperidine derivatives have been explored as ligands for opioid receptors, with a focus on developing potent analgesics with reduced side effects.

Table 2: Opioid Receptor Binding Affinities and Analgesic Activity of Selected Benzylpiperidine Analogs

| Compound | μ-Opioid Receptor Ki (nM) | σ1 Receptor Ki (nM) | Analgesic ED50 (mg/kg) | Reference |

| Compound 52 | 56.4 | 11.0 | 4.04 (abdominal contraction) | [6][7] |

| Oxycodone | - | - | - | [6] |

| Mono-indole 6b (δ-agonist) | - | - | - | [8] |

| Bis-indole 7a/7b (μ-agonists) | Moderate | - | - | [8] |

Note: Data is compiled from various sources and experimental conditions may differ.

A recent study on 30 benzylpiperidine derivatives identified compound 52 as a potent dual ligand for the μ-opioid receptor (MOR) and the σ1 receptor.[6][7] This compound exhibited high binding affinity for both receptors and demonstrated potent antinociceptive effects in various pain models.[6][7] Notably, compound 52 showed fewer MOR-related adverse effects, such as constipation and physical dependence, compared to oxycodone.[6]

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is a critical target for neurological disorders. Certain piperidine-containing molecules have shown promise as NMDA receptor antagonists.

Table 3: NMDA Receptor Antagonist Activity of Selected Piperidine Analogs

| Compound | Target | IC50 | Reference |

| LY235723 | NMDA Receptor ([3H]CGS 19755 binding) | 67 ± 6 nM | [9] |

| LY235723 | NMDA-induced response (cortical slice) | 1.9 ± 0.24 µM | [9] |

| LY233053 (Compound 15) | NMDA Receptor ([3H]CGS-19755 binding) | 107 ± 7 nM | [10] |

| LY233053 (Compound 15) | NMDA-induced response (cortical wedge) | 4.2 ± 0.4 µM | [10] |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (Compound 8) | NR1A/2B subtype | Potent Antagonist | [11] |

Note: Data is compiled from various sources and experimental conditions may differ.

Studies have identified piperidine-2-carboxylic acid derivatives, such as LY235723 and LY233053, as potent and selective NMDA receptor antagonists.[9][10] These compounds have demonstrated efficacy in both in vitro binding and functional assays, as well as in vivo models of NMDA-induced neuronal activity.[9][10] Furthermore, other piperidine-containing structures, like compound 8, have been identified as subtype-selective NMDA receptor antagonists, targeting the NR1A/2B subtype.[11]

Signaling Pathways

The biological effects of this compound analogs are mediated through their interaction with specific receptor signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their physiological effects.

Muscarinic Receptor Signaling

Muscarinic receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Opioid Receptor Signaling

Opioid receptors, primarily coupled to Gi/o proteins, mediate their effects by inhibiting adenylyl cyclase, leading to decreased cAMP levels. The Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). These actions lead to neuronal hyperpolarization and reduced neurotransmitter release, respectively, contributing to the analgesic effects of opioid receptor agonists.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasp-pain.org [iasp-pain.org]

- 8. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Motif in Modern Pharmaceuticals

An In-depth Technical Guide on the Therapeutic Applications of Piperidine Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in over twenty classes of pharmaceuticals, including a multitude of U.S. FDA-approved drugs, underscores its significance as a "privileged scaffold".[1][2] This structural motif's conformational flexibility and its ability to engage in diverse intermolecular interactions make it an ideal framework for the design of therapeutic agents targeting a wide array of diseases.[3][4] This technical guide provides a comprehensive overview of the burgeoning applications of piperidine derivatives in pharmaceuticals, with a particular focus on their roles in oncology, virology, and neurology.

Anticancer Applications of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of compounds in the fight against cancer, demonstrating potent activity against a range of malignancies including breast, prostate, colon, lung, and ovarian cancers.[5][6] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[5]

Modulation of Key Signaling Pathways

Several crucial signaling pathways, often dysregulated in cancer, are targeted by piperidine derivatives. These include:

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and survival.[7][8] Piperine, a well-known piperidine alkaloid, has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis in breast and gastric cancer cells.[5][8]

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammatory responses and cancer progression. Piperine and other piperidine derivatives can suppress the activation of NF-κB, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[5]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a crucial role in cell fate determination and is aberrantly activated in many cancers, particularly colorectal cancer.[9][10][11] Piperine has been demonstrated to inhibit the canonical Wnt pathway by suppressing the nuclear localization of β-catenin in colorectal cancer cell lines.[5][10]

-

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been shown to inhibit TGF-β signaling, which can disrupt processes like the epithelial-mesenchymal transition (EMT), a key event in cancer metastasis.[2][12][13]

Signaling Pathway of Piperidine Derivatives in Cancer

Caption: Piperidine derivatives inhibit key signaling pathways in cancer.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Piperine | SNU-16 | Gastric | ~50-100 | [8] |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [12] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [12] |

| Compound 17a | PC3 | Prostate | 0.81 | [12] |

| Compound 17a | MGC803 | Gastric | 1.09 | [12] |

| Compound 17a | MCF-7 | Breast | 1.30 | [12] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [12] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [12] |

| Compound 16 | NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [12] |

Antiviral Applications of Piperidine Derivatives

The piperidine scaffold is also a key structural feature in a number of antiviral agents.[14] Research has demonstrated the potential of piperidine derivatives against a variety of viruses, including influenza and coronaviruses.[15][16]

Mechanisms of Antiviral Action

The antiviral mechanisms of piperidine derivatives can vary. For instance, some N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus by interacting with the hemagglutinin fusion peptide, a critical component for viral entry into host cells.[11] Other derivatives have been identified as potential inhibitors of the main protease of SARS-CoV-2, an essential enzyme for viral replication.[11]

Quantitative Antiviral Activity

The efficacy of antiviral compounds is often quantified by their half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| FZJ05 | Influenza A/H1N1 | MDCK | < Ribavirin | [10] |

| FZJ13 | HIV-1 | Comparable to 3TC | [10] | |

| Compound 11e | Influenza A (various strains) | Various | as low as 0.05 | [16] |

Neuroprotective Applications of Piperidine Derivatives

Piperidine derivatives have shown significant promise in the development of treatments for neurodegenerative diseases.[17] Their ability to interact with various targets in the central nervous system (CNS) makes them valuable scaffolds for designing neuroprotective agents.[3]

Mechanisms of Neuroprotection

The neuroprotective effects of piperidine derivatives are attributed to several mechanisms, including:

-

Modulation of Neurotransmitter Receptors: Certain piperidine compounds can interact with dopamine, serotonin, and acetylcholine receptors, which are crucial for normal brain function and are often dysregulated in neurological disorders.[17]

-

Inhibition of Neuronal Cell Death: Some derivatives have been shown to protect neuronal cells from damage induced by factors like glutamate excitotoxicity, a key contributor to neuronal death in conditions like ischemic stroke.[4][15][17][18][19]

Quantitative Neuroprotective Activity

The neuroprotective potential of piperidine derivatives is often assessed by their ability to enhance neuronal cell viability in the presence of a neurotoxic insult.

| Derivative | Cell Line | Insult | Neuroprotective Effect | Reference |

| Compound A10 | SH-SY5Y | L-glutamic acid | Superior to Fenazinel | [4][15][18][19] |

| Compound 9d | SH-SY5Y | Glutamate | Potent protection | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmaceutical potential of piperidine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][20][21][22][23]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[6]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.[24][25][26][27]

Protocol:

-

Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.[24]

-

Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[24]

-

Washing: Gently wash the wells with medium to remove detached cells.[25]

-

Treatment: Add fresh medium containing the experimental compound or vehicle control.[24]

-

Image Acquisition: Capture images of the wound at the beginning (0h) and at regular intervals over time.

-

Data Analysis: Measure the width of the wound in the images and calculate the percentage of wound closure.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][28][29][30][31]

Protocol:

-

Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.[3]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to remove RNA.[29]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.[3]

Plaque Reduction Assay for Antiviral Activity

This is the gold standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][32][33][34][35]

Protocol:

-

Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.[14]

-

Virus-Compound Incubation: Incubate a fixed amount of virus with serial dilutions of the piperidine derivative.[14]

-

Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.[14]

-

Overlay: Add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.[14]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[14]

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[33]

-

Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (PRNT50).[14]

Conclusion

The piperidine scaffold continues to be an exceptionally fruitful starting point for the design and development of novel therapeutic agents. Its versatility allows for the creation of a diverse array of molecules with potent and selective activities against a wide range of diseases. The ongoing exploration of piperidine derivatives, coupled with a deeper understanding of their mechanisms of action and the development of robust screening methodologies, promises to yield a new generation of innovative medicines for the treatment of cancer, viral infections, and neurodegenerative disorders. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of pharmaceutical science.

References

- 1. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. sophion.com [sophion.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. benchchem.com [benchchem.com]

- 8. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt/β-catenin signaling modulates piperine-mediated antitumor effects on human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioagilytix.com [bioagilytix.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. The Basics of Reverse Transcription PCR (RT-PCR) [excedr.com]

- 17. d-nb.info [d-nb.info]

- 18. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties | Semantic Scholar [semanticscholar.org]

- 19. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. clyte.tech [clyte.tech]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Wound healing assay - Wikipedia [en.wikipedia.org]

- 27. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Flow cytometry with PI staining | Abcam [abcam.com]

- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 31. Cell Cycle Protocols [bdbiosciences.com]

- 32. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 33. benchchem.com [benchchem.com]

- 34. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 35. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of (2-(Piperidin-1-ylmethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound (2-(Piperidin-1-ylmethyl)phenyl)methanol. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic data, derived from established principles and computational tools, alongside a comprehensive experimental protocol for its synthesis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol CAS Number: 91271-61-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 4H | Ar-H |

| ~4.6 | s | 2H | Ar-CH₂ -OH |

| ~3.6 | s | 2H | Ar-CH₂ -N |

| ~2.4 | m | 4H | N-(CH₂ -)₂ |

| ~1.6 | m | 6H | -(CH₂ )₃- |

| ~4.5 (broad) | s | 1H | -OH |

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is highly variable and dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 - 125 | Ar-C H |

| ~65 | Ar-C H₂-OH |

| ~60 | Ar-C H₂-N |

| ~55 | N-(C H₂)₂ |

| ~26 | -C H₂- |

| ~24 | -C H₂- |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3060 - 3010 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |

| 1200 - 1000 | Medium-Strong | C-N stretch (tertiary amine) and C-O stretch (primary alcohol) |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 204 | [M-H]⁺ |

| 188 | [M-OH]⁺ |

| 172 | [M-H₂O-H]⁺ |

| 120 | [M-C₅H₁₀N]⁺ (Loss of piperidinyl radical) |

| 98 | [C₅H₁₀N=CH₂]⁺ (Piperidinylmethyl fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via the reductive amination of 2-formylbenzyl alcohol with piperidine.

3.1. Synthesis of this compound

Materials:

-

2-Formylbenzyl alcohol

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-formylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add piperidine (1.1 eq) at room temperature with stirring.

-

Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

3.2. Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a sample by dissolving the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

A Technical Guide to the Solubility of (2-(Piperidin-1-ylmethyl)phenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of (2-(Piperidin-1-ylmethyl)phenyl)methanol in a range of common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document synthesizes predictive information based on its molecular structure and the known properties of its constituent functional groups. Furthermore, a detailed experimental protocol for the accurate determination of its solubility using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis, aiding in formulation, reaction condition optimization, and purification processes.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including pharmaceuticals, due to its structural motifs which are common in biologically active molecules. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, handling, and formulation. This guide addresses the absence of specific experimental solubility data by offering a predictive analysis and a robust methodology for its empirical determination.

The molecular structure of this compound, featuring a polar hydroxyl group, a basic piperidine nitrogen, and a non-polar phenyl ring, suggests a versatile solubility profile. The interplay of these functional groups dictates its interaction with solvents of varying polarities.

Predicted Solubility Profile

The solubility of this compound can be predicted by analyzing its structural components: the piperidine ring, the phenyl group, and the methanol moiety.

-

Piperidine: This heterocyclic amine is miscible with water and shows high solubility in a wide array of organic solvents, including alcohols and ethers, but has limited solubility in very non-polar solvents like hexane.[1][2]

-

Benzyl Alcohol: As a structural analog to the substituted phenylmethanol part of the molecule, benzyl alcohol is moderately soluble in water and is miscible with many organic solvents such as ethanol, acetone, and chloroform.[3][4][5][6]

Based on these characteristics, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen and piperidine nitrogen) alongside a significant non-polar surface area (phenyl and piperidine rings) suggests good solubility in a broad range of solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The hydroxyl group of the solute can participate in hydrogen bonding with the solvent. The polar nature of the piperidine moiety also contributes to favorable interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Strong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The phenyl ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | The overall polarity of the molecule, primarily due to the hydroxyl and amino groups, is likely too high for significant solubility in highly non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[7][8][9]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents for HPLC

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a solid phase remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

-

Record the exact mass of the filtered supernatant.

-

Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

3.3. Quantification by HPLC

-

Method Development:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA if needed for peak shaping) is a common starting point for such compounds.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Inject the diluted samples into the HPLC system.

-

Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

3.4. Data Analysis and Calculation

Calculate the solubility (S) in mg/mL or g/L using the following formula:

S (mg/mL) = (C * DF * V) / m_supernatant

Where:

-

C = Concentration of the diluted sample determined by HPLC (mg/mL)

-

DF = Dilution factor

-

V = Volume of the diluent added to the supernatant (mL)

-

m_supernatant = Mass of the supernatant taken for dilution (g) (assuming a density of 1 g/mL if volume was taken, or using the actual measured mass)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Piperidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly versatile building block for the design of novel therapeutics. This technical guide provides an in-depth analysis of the predicted biological activities of novel piperidine-based compounds, with a focus on their anticancer, neuroprotective, and antiviral properties. This document synthesizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Predicted Biological Activities and Quantitative Data

Novel piperidine derivatives have demonstrated significant therapeutic potential across various disease models. The following sections summarize the quantitative data associated with their primary biological activities.

Anticancer Activity

Piperidine-containing compounds exhibit potent cytotoxic effects against a multitude of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2][3]

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Piperidine Derivative | A549 | Lung | 32.43 | [4] |

| Piperine | HCT-8 | Colon | 66.0 | [4] |

| B16 | Mouse Melanoma | 69.9 | [4] | |

| 3,4,6-trisubstituted piperidine (E22) | SKOV3 | Ovarian | >90% tumor growth inhibition (in vivo) | [5] |

Neuroprotective Activity

Several novel piperidine urea derivatives have been designed and synthesized, demonstrating significant neuroprotective effects in various in vitro and in vivo models. These compounds show promise for the treatment of ischemic stroke and other neurodegenerative diseases.[6]

| Compound/Derivative | Assay | Model | Quantitative Data | Reference |

| Compound A10 | L-glutamic acid-induced injury | SH-SY5Y cells | Superior protective activity vs. Fenazinel | [6] |

| hERG inhibition assay | IC50 > 40 µmol/L | [7] | ||

| Middle Cerebral Artery Occlusion (MCAO) | Rat model | Significantly reduced cerebral infarction | [6] | |

| Compound 9d | Hypoxia-tolerant model | In vivo | Moderate activity | [8] |

| MCAO model | In vivo | Moderate activity | [8] |

Antiviral Activity

Piperidine-based derivatives have emerged as potent inhibitors of various viruses, notably influenza and HIV. Their mechanism often involves interference with viral replication at different stages.[9][10]

| Compound/Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A (various strains) | MDCK | As low as 0.05 | [9][10] |

| Piperidine-substituted thiophene[3,2-d]pyrimidine (15a) | HIV-1 (Wild Type) | MT-4 | 0.00175 | [11] |

| HIV-1 (L100I resistant) | MT-4 | 0.00284 | [11] | |

| HIV-1 (K103N resistant) | MT-4 | 0.00127 | [11] | |

| HIV-1 (Y181C resistant) | MT-4 | 0.00538 | [11] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the biological activity of novel piperidine-based compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the piperidine-based compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action, such as the induction of apoptosis.[14]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies to detect target proteins.

Protocol:

-

Cell Lysis: After treatment with the piperidine compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspases, Bcl-2 family members) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[16]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by PI.

-

PI Staining: Add a PI staining solution to the cells and incubate in the dark.[16]

-